molecular formula C10H16N5O9P B1654710 Guanosine 5'-monophosphate hydrate CAS No. 26166-34-7

Guanosine 5'-monophosphate hydrate

Cat. No. B1654710
CAS RN: 26166-34-7
M. Wt: 381.24
InChI Key: IPBAYDPBUFCOFQ-GWTDSMLYSA-N
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Description

A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.

Scientific Research Applications

Formation of Supramolecular Structures

Guanosine 5'-monophosphate (5'-GMP) demonstrates a unique ability to self-assemble into ordered supramolecular structures. A study highlighted the formation of blue-emitting chiral carbon dots (G-dots) from Na2(5'-GMP), which exhibit distinct fluorescence signatures and can self-assemble to create fluorescent hydrogels (Ghosh et al., 2016).

Crystallization Processes

Guanosine 5'-monophosphate (GMP) has been studied in continuous Couette−Taylor crystallizers, showing that the phase transformation of amorphous GMP into hydrate crystals can be influenced by crystallization conditions such as rotation speed and feed concentration (Nguyen et al., 2011). Another research explored antisolvent crystallization processes for disodium guanosine 5′‐monophosphate, aiming to selectively produce various solid forms like amorphous, heptahydrate, and tetrahydrate (Kim & Ulrich, 2022).

Photoreceptor Cell Degeneration

Research has identified that in certain degenerative conditions, guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells, suggesting a link between elevated levels of this compound and cell degeneration (Farber & Lolley, 1974).

Cardioprotection and Cellular Responses

Cyclic guanosine monophosphate (cGMP) plays a crucial role as an intracellular messenger in various tissue responses, including cardioprotection and cardiac hypertrophy (Kukreja et al., 2012).

Ionic Flux in Membranes

Studies on cattle rod outer segments have shown that guanosine 3',5'-monophosphate activates calcium ion influx, indicating a direct interaction with membrane components (Caretta & Cavaggioni, 1983).

Counterion Binding in Guanosine Quadruplexes

Research on guanosine quadruplexes, essential for nucleic acid stability, has revealed that counterions fill the inner cavity of these structures and bind to external phosphate groups, playing a key role in their formation and stability (Federiconi et al., 2005).

Enhanced Gel Strength in Hydrogels

The self-assembling nature of guanosine-5'-monophosphate (GMP) is significantly enhanced by polyamines, leading to potential applications in biocompatible materials and antitumor drug design (Belda et al., 2017).

Modulation of Enzyme Synthesis

Cyclic guanosine 3′,5′-monophosphate has been shown to modulate the synthesis of enzymes sensitive to catabolite repression in Escherichia coli, acting at the transcriptional level in the lac operon (Artman & Werthamer, 1974).

Formation of Supramolecular Catalysts

A combination of guanosine 5'-monophosphate (5'-GMP) and Fe(iii)-heme forms a supramolecular catalyst with peroxidase activity, demonstrating potential applications in biochemistry and materials science (Harraz & Davis, 2018).

properties

CAS RN

26166-34-7

Molecular Formula

C10H16N5O9P

Molecular Weight

381.24

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H14N5O8P.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1H2/t3-,5-,6-,9-;/m1./s1

InChI Key

IPBAYDPBUFCOFQ-GWTDSMLYSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O

Other CAS RN

85-32-5

sequence

G

synonyms

5' Guanylic Acid
5'-GMP
5'-Guanylic Acid
5'-Monophosphate, Guanosine
Acid, 5'-Guanylic
Acid, Guanylic
Guanosine 5' Monophosphate
Guanosine 5'-Monophosphate
Guanosine Monophosphate
Guanylic Acid
Monophosphate, Guanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Guanosine 5'-monophosphate hydrate
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Guanosine 5'-monophosphate hydrate
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Guanosine 5'-monophosphate hydrate
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Guanosine 5'-monophosphate hydrate
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Guanosine 5'-monophosphate hydrate
Reactant of Route 6
Guanosine 5'-monophosphate hydrate

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